5-Ethoxy-2-phenyl-1,3-oxazole
Overview
Description
5-Ethoxy-2-phenyl-1,3-oxazole is a chemical compound with the molecular formula C11H11NO2 . It is a heterocyclic compound that contains an oxazole ring, which is a five-membered ring with two carbon atoms, one nitrogen atom, and one oxygen atom .
Synthesis Analysis
The synthesis of oxazole derivatives has been a topic of interest in medicinal chemistry. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . Other methods include the oxidative cyclization of hydrazones and the reaction of benzaldehyde semicarbazone with bromine and sodium acetate .Molecular Structure Analysis
The molecular structure of 5-Ethoxy-2-phenyl-1,3-oxazole consists of an oxazole ring attached to a phenyl ring and an ethoxy group . The oxazole ring is a five-membered ring with two carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis
Oxazole compounds, including 5-Ethoxy-2-phenyl-1,3-oxazole, can undergo various chemical reactions. These reactions often involve the formation of new bonds at the nitrogen or oxygen atoms of the oxazole ring .Physical And Chemical Properties Analysis
5-Ethoxy-2-phenyl-1,3-oxazole has a molecular weight of 189.21 g/mol. It has a topological polar surface area of 35.3 Ų, indicating its polarity. It has three rotatable bonds, suggesting some flexibility in its structure .Scientific Research Applications
Synthesis and Antioxidant Properties
- Synthesis and Evaluation : 5-Ethoxy-2-phenyl-1,3-oxazole derivatives have been synthesized and evaluated for antioxidant activity. Compounds synthesized using this chemical structure, such as the analogue E3, have shown significant antioxidant activity, indicating potential applications in fields like pharmacology and nutraceuticals (Kuş et al., 2017).
Corrosion Inhibition
- Metal Protection : Research into oxazole derivatives, including compounds similar to 5-Ethoxy-2-phenyl-1,3-oxazole, has shown their effectiveness as corrosion inhibitors for metals like mild steel. This application is crucial in industries where metal longevity and integrity are vital (Rahmani et al., 2018).
Fluorescent Probes in Lipid Membranes
- Biophysical Applications : Certain derivatives of 1,3-oxazole, related to 5-Ethoxy-2-phenyl-1,3-oxazole, are used as fluorescent probes in lipid membranes. These compounds are beneficial in studying and imaging cellular structures and processes (Posokhov & Kyrychenko, 2018).
Synthetic Applications
- Chemical Synthesis : 5-Ethoxy-2-phenyl-1,3-oxazole and its derivatives are used in synthesizing a range of complex chemical structures, proving their versatility in organic chemistry and medicinal chemistry applications (Ibata et al., 1992).
Antiviral Activity
- Medicinal Research : Derivatives of 1,3-oxazole, closely related to 5-Ethoxy-2-phenyl-1,3-oxazole, have been studied for their potential antiviral activities, particularly against human cytomegalovirus (HCMV). This research is significant in developing new antiviral drugs (Abdurakhmanova et al., 2020).
Advanced Material Development
- Biopolymer Modification : Oxazole derivatives, including those similar to 5-Ethoxy-2-phenyl-1,3-oxazole, have been used to chemically modify biopolymers like chitosan. These modifications enhance properties like swelling and antimicrobial efficacy, important in biomedical and environmental applications (Azmy et al., 2019).
properties
IUPAC Name |
5-ethoxy-2-phenyl-1,3-oxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-13-10-8-12-11(14-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLBGWCFWWLAOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(O1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363409 | |
Record name | 5-ethoxy-2-phenyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxy-2-phenyl-1,3-oxazole | |
CAS RN |
25755-93-5 | |
Record name | 5-ethoxy-2-phenyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.